molecular formula C24H25NO4 B2982579 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2411219-45-7

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2982579
CAS RN: 2411219-45-7
M. Wt: 391.467
InChI Key: MWVDSMGRKREILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid, also known as Fmoc-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-L-Pro-L-Asp(OtBu)-L-Asp(OtBu)-L-Asp(OtBu)-

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is instrumental in the protection of hydroxy-groups during synthesis processes. It allows for the protection of these groups in the presence of both acid- and base-labile protecting groups, making it a versatile agent in the synthesis of complex molecules, such as nucleic acid fragments. The Fmoc group can be removed under mild conditions without affecting other sensitive functional groups, demonstrating its utility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of Fmoc-Amino Acids

A derivative of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid, identified as Fmoc-OASUD, is described for its efficiency in preparing Fmoc-amino acids. This method produces amino acids with high purity and yield, free from impurities associated with other reagents. This advancement is crucial for peptide synthesis, where the purity of components directly influences the quality and function of the final peptide (Rao et al., 2016).

Dipeptide Synthons

The compound has been utilized in the creation of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. These synthons are pivotal in peptide synthesis, enabling the construction of complex peptide structures. This application highlights the role of spirocyclic compounds in expanding the toolbox for peptide chemists, facilitating the synthesis of peptides that are challenging to produce through conventional methods (Suter et al., 2000).

Antibacterial Drug Development

In another research area, derivatives of this compound have been explored for their potent antibacterial activity against various respiratory pathogens. The synthesis of novel quinolines that incorporate the spirocyclic motif has led to compounds with significant efficacy against a range of bacteria, including multi-drug-resistant strains. This discovery opens new avenues for the development of antibiotics, addressing the critical need for new therapies against resistant bacterial infections (Odagiri et al., 2013).

Reversible Amide Bond Protection

The Fmoc group has also been employed as a reversible protecting group for the amide bond in peptides. This application is particularly valuable in solid-phase peptide synthesis, where the prevention of interchain association is crucial for synthesizing 'difficult sequences'. The ability to reversibly protect the amide bond enhances the efficiency and flexibility of peptide synthesis strategies (Johnson et al., 1993).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDSMGRKREILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

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